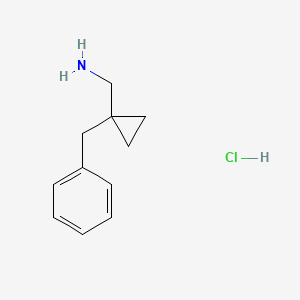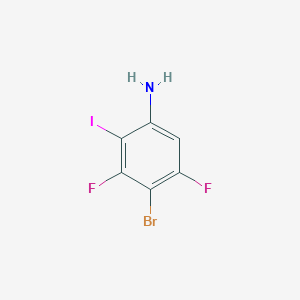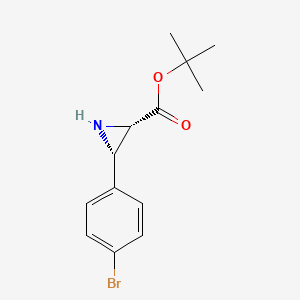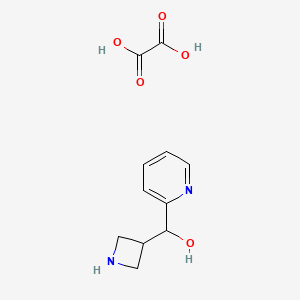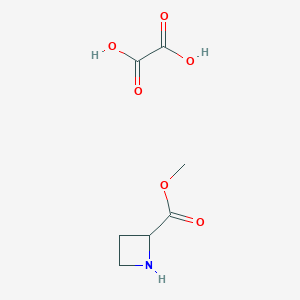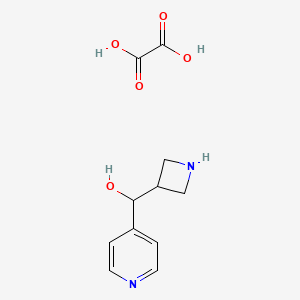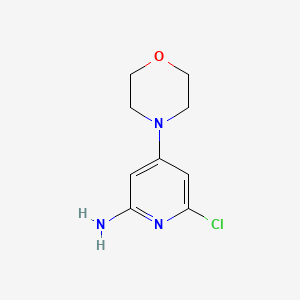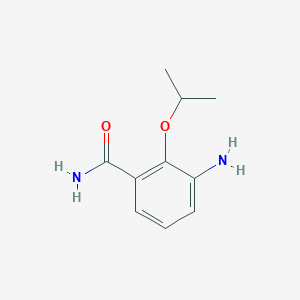
3-Amino-2-(propan-2-yloxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Amino-2-(propan-2-yloxy)benzamide” is a chemical compound with the CAS Number: 1369902-96-4 . It has a molecular weight of 194.23 and its IUPAC name is 3-amino-2-isopropoxybenzamide .
Molecular Structure Analysis
The InChI code for “3-Amino-2-(propan-2-yloxy)benzamide” is 1S/C10H14N2O2/c1-6(2)14-9-7(10(12)13)4-3-5-8(9)11/h3-6H,11H2,1-2H3,(H2,12,13) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“3-Amino-2-(propan-2-yloxy)benzamide” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Applications
The benzamide moiety, including compounds related to 3-Amino-2-(propan-2-yloxy)benzamide, has been studied extensively in the field of medicinal chemistry due to its potential in treating various disorders. These compounds have been synthesized and assessed for their antimicrobial and anticancer properties. For instance, N-(3-Hydroxy-2-pyridyl)benzamides demonstrated significant antibacterial activity against certain bacterial strains, indicating the potential of benzamide derivatives in combating bacterial infections (Mobinikhaledi et al., 2006). Additionally, another study synthesized a series of novel benzamide compounds which exhibited notable antioxidant and antibacterial activities, further underscoring the therapeutic potential of benzamide derivatives in treating infectious diseases and possibly in oxidative stress-related conditions (Yakan et al., 2020).
Role in Antioxidant Activity and Disease Treatment
Benzamide derivatives have also been recognized for their antioxidant properties. Amino-substituted benzamide derivatives, in particular, have shown the capacity to act as antioxidants by scavenging free radicals, which is crucial for mitigating oxidative stress-related cellular damage (Jovanović et al., 2020). This property is significant in the context of chronic diseases where oxidative stress plays a pivotal role. Moreover, specific benzamide compounds, such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, have been found to exhibit selective inhibitory effects on certain histone deacetylases, making them promising candidates for cancer therapy (Zhou et al., 2008).
Application in Synthesis and Material Science
Beyond biomedical applications, benzamide derivatives have also been utilized in material science. For instance, pyridyl substituted benzamides have been investigated for their luminescent properties and stimuli-responsive behavior, which could have applications in developing new materials with specific optical and mechanical properties (Srivastava et al., 2017). This highlights the versatility of benzamide derivatives, not only in medicine but also in fields such as material science and engineering.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
3-amino-2-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-6(2)14-9-7(10(12)13)4-3-5-8(9)11/h3-6H,11H2,1-2H3,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQISOOWYQTXIBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1N)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

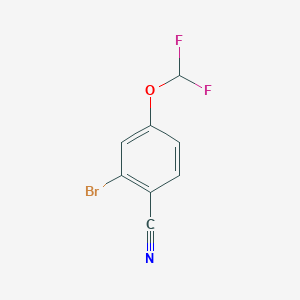
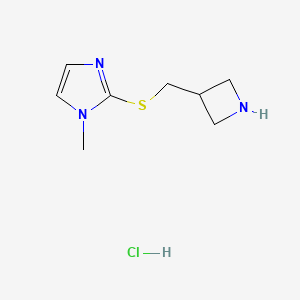

![(1s,3r,4r)-3-[(Tert-butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylic acid ethyl ester](/img/structure/B1380947.png)
